molecular formula C12H14ClFO B12539954 1-(4-Chlorophenyl)-1-fluoro-3,3-dimethylbutan-2-one CAS No. 142887-41-0

1-(4-Chlorophenyl)-1-fluoro-3,3-dimethylbutan-2-one

Cat. No.: B12539954
CAS No.: 142887-41-0
M. Wt: 228.69 g/mol
InChI Key: RISBQDCNQZEWBS-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-1-fluoro-3,3-dimethylbutan-2-one is an organic compound characterized by the presence of a chlorophenyl group, a fluorine atom, and a butanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-1-fluoro-3,3-dimethylbutan-2-one typically involves the reaction of 4-chlorobenzaldehyde with fluorinated reagents under controlled conditions. One common method includes the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom into the molecule. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process, making it economically viable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-1-fluoro-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group into an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Chlorophenyl)-1-fluoro-3,3-dimethylbutan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-1-fluoro-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-fluoroethanone: Similar structure but with a shorter carbon chain.

    1-(4-Chlorophenyl)-3-fluoropropan-2-one: Similar structure with a different position of the fluorine atom.

    1-(4-Chlorophenyl)-1-fluoro-2-methylpropan-2-one: Similar structure with a different substitution pattern.

Uniqueness

1-(4-Chlorophenyl)-1-fluoro-3,3-dimethylbutan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of the chlorophenyl group and the fluorine atom enhances its reactivity and potential for diverse applications in scientific research .

Properties

CAS No.

142887-41-0

Molecular Formula

C12H14ClFO

Molecular Weight

228.69 g/mol

IUPAC Name

1-(4-chlorophenyl)-1-fluoro-3,3-dimethylbutan-2-one

InChI

InChI=1S/C12H14ClFO/c1-12(2,3)11(15)10(14)8-4-6-9(13)7-5-8/h4-7,10H,1-3H3

InChI Key

RISBQDCNQZEWBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(C1=CC=C(C=C1)Cl)F

Origin of Product

United States

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